Cas no 1804623-61-7 (3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine)

3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine
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- インチ: 1S/C7H3F5N2O4/c8-5(9)3-4(15)2(14(16)17)1-13-6(3)18-7(10,11)12/h1,5H,(H,13,15)
- InChIKey: PBPCRYKSTOIVLZ-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=CNC=1OC(F)(F)F)[N+](=O)[O-])=O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 10
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 448
- XLogP3: 2.2
- トポロジー分子極性表面積: 84.2
3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029098101-1g |
3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine |
1804623-61-7 | 97% | 1g |
$1,460.20 | 2022-04-02 |
3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine 関連文献
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridineに関する追加情報
3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound 3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine (CAS No. 1804623-61-7) is a highly specialized organic compound with significant applications in the field of agrochemicals and pharmaceuticals. This pyridine derivative has garnered attention due to its unique structural features and promising biological activities. The molecule incorporates several functional groups, including a difluoromethyl group, a hydroxy group, a nitro group, and a trifluoromethoxy group, which collectively contribute to its versatile properties.
Recent studies have highlighted the potential of this compound as a novel herbicide. Its ability to inhibit key enzymes involved in plant metabolism makes it a valuable candidate for agricultural pest control. Researchers have demonstrated that the difluoromethyl and trifluoromethoxy groups enhance the compound's stability and bioavailability, ensuring efficient delivery to target sites. Furthermore, the presence of the nitro group significantly boosts its oxidative activity, which is crucial for disrupting cellular processes in unwanted vegetation.
In addition to its agricultural applications, this compound has shown promise in the pharmaceutical industry. Preclinical trials have indicated that it exhibits potent anti-inflammatory and antioxidant properties. The hydroxy group plays a pivotal role in these activities by facilitating hydrogen bonding and radical scavenging. Moreover, the trifluoromethoxy group contributes to the compound's lipophilicity, enhancing its ability to cross biological membranes and interact with cellular targets.
The synthesis of 3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine involves a multi-step process that requires precise control over reaction conditions. Recent advancements in green chemistry have enabled the development of more sustainable synthesis pathways, reducing environmental impact while maintaining product quality. These methods typically involve the use of microwave-assisted reactions or catalytic systems to optimize yield and purity.
From an environmental perspective, understanding the fate and transport of this compound is critical. Studies have shown that it undergoes rapid degradation under UV light, minimizing its persistence in aquatic systems. However, its high solubility in organic solvents suggests potential bioaccumulation risks, necessitating further research into its long-term ecological effects.
In conclusion, 3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine represents a cutting-edge molecule with diverse applications across multiple industries. Its unique combination of functional groups endows it with exceptional biological activity and chemical stability. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play an increasingly important role in modern agriculture and medicine.
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